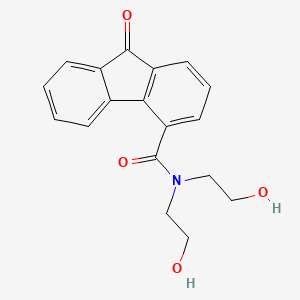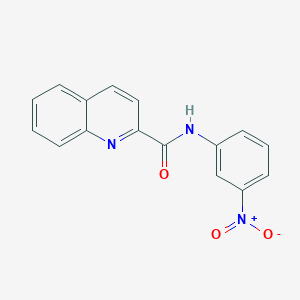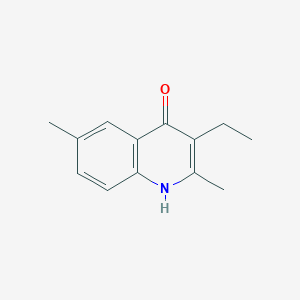![molecular formula C21H26N2O3 B5622945 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide](/img/structure/B5622945.png)
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-{(3R,4S)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide** represents a unique structure of interest for its potential applications in various fields of chemistry and pharmacology, excluding its drug use, dosage, and side effects. This section introduces the compound and outlines the significance of studying its synthesis, molecular and structural analysis, and chemical properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler building blocks. While no direct synthesis for the compound is provided, research on similar compounds, such as the synthesis of tetrahydrofuran derivatives, offers valuable insights. These processes typically involve etherification, oximation, and Beckmann rearrangement techniques, as demonstrated in the synthesis of related compounds (Chen, Ye, & Hu, 2012). Such methodologies could be adapted for the synthesis of N-{(3R,4S)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide** by incorporating the specific functional groups and stereochemistry.
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as NMR, MS, and X-ray crystallography. For instance, crystal structure determination through X-ray diffraction analysis provides insight into the spatial arrangement of atoms within a molecule, as seen in studies of similar compounds (Chen, Ye, & Hu, 2012). This information is crucial for understanding the compound's reactivity, stability, and interactions with other molecules.
Chemical Reactions and Properties
The chemical reactions and properties of a compound are defined by its functional groups and molecular structure. Research into related compounds, such as the synthesis and characterization of tetrahydrofuran derivatives, sheds light on potential reactivities, such as susceptibility to hydrolysis, oxidation, and other chemical transformations (Chen, Ye, & Hu, 2012).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline structure, are essential for the practical handling and application of chemical compounds. These properties can be predicted based on molecular structure and have been studied extensively in compounds with similar structural features (Chen, Ye, & Hu, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are influenced by the compound's molecular structure. Studies on related molecules provide a foundation for understanding these aspects, which are crucial for predicting how the compound might behave in different chemical environments (Chen, Ye, & Hu, 2012).
properties
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-11-18(26-23-15)12-16-13-25-14-19(16)22-20(24)21(9-5-6-10-21)17-7-3-2-4-8-17/h2-4,7-8,11,16,19H,5-6,9-10,12-14H2,1H3,(H,22,24)/t16-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEXGKZCTUMVCU-APWZRJJASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(isoxazol-3-ylcarbonyl)piperidine](/img/structure/B5622869.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5622888.png)

![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)
![5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5622904.png)
![4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5622908.png)

![1-[(4-bromophenoxy)acetyl]azepane](/img/structure/B5622928.png)
![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5622931.png)
![N-[(3S*,4R*)-1-[(benzyloxy)acetyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5622954.png)
![(1S*,5R*)-3-(3-chlorobenzoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5622963.png)